molecular formula C13H12O4 B11815123 5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid

5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid

Cat. No.: B11815123
M. Wt: 232.23 g/mol
InChI Key: BHUNAGQUELGXFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid typically involves the reaction of 3,5-dimethylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted phenoxy-furan derivatives.

Scientific Research Applications

5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and carboxylic acid group enable it to participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethylphenoxy)methylfuran-2-carboxylic acid
  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
  • 2,5-Furandicarboxylic acid

Uniqueness

5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a dimethylphenoxy group and a furan ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-(3,5-dimethylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-8-5-9(2)7-10(6-8)16-12-4-3-11(17-12)13(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

BHUNAGQUELGXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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